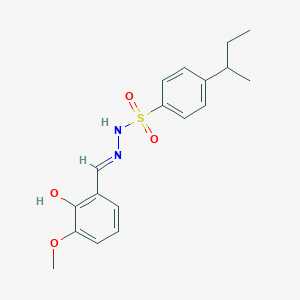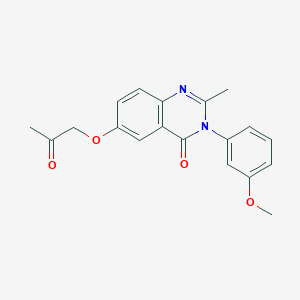![molecular formula C16H24N2OS B6033799 N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6033799.png)
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
科学研究应用
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK, which are involved in the proliferation and survival of cancer cells. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been tested in preclinical models of leukemia, lymphoma, and solid tumors, and has demonstrated promising results in reducing tumor growth and improving survival rates.
作用机制
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine works by inhibiting the activity of specific kinases involved in cellular signaling pathways. By blocking these enzymes, N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine can prevent the activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and survival. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to be a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling in lymphoma and leukemia cells.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on tumor growth and survival, N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune function. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine for lab experiments is its specificity for BTK and other kinases involved in cancer cell signaling pathways. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for testing the efficacy of other cancer drugs. However, one limitation of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine is its potential for off-target effects, which could lead to unwanted side effects or interfere with the interpretation of experimental results. Careful dose selection and monitoring is therefore necessary when using N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine in lab experiments.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to synergize with other kinase inhibitors and chemotherapy drugs, suggesting that it could be used in combination with other agents to improve treatment outcomes. Another area of interest is the identification of biomarkers that can predict response to N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine or other kinase inhibitors. By identifying biomarkers that are associated with drug sensitivity or resistance, it may be possible to improve patient selection and treatment outcomes. Finally, there is ongoing research on the development of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine analogs and derivatives with improved pharmacokinetic properties or enhanced potency against specific kinases. These efforts could lead to the development of more effective cancer treatments in the future.
Conclusion
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its specificity for BTK and other kinases involved in cancer cell signaling pathways makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for testing the efficacy of other cancer drugs. Ongoing research on N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine and its derivatives is likely to lead to the development of more effective cancer treatments in the future.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine involves several steps, including the reaction of 3,4-dimethylphenylamine with methylthioacetic acid, followed by the addition of piperidine and the removal of the protecting group. The final product is a white crystalline powder that is typically purified by recrystallization. The synthesis of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been optimized to improve yield and purity, and it is now possible to produce large quantities of the compound for research purposes.
属性
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12-6-7-14(9-13(12)2)17-15-5-4-8-18(10-15)16(19)11-20-3/h6-7,9,15,17H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXLJJHUBFNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)


![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6033787.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)

![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)